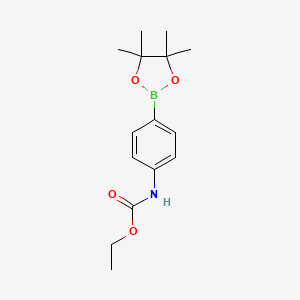

C(C)OC(NC1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)=O

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

C(C)OC(NC1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)=O is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

科学研究应用

- Application : Ethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is utilized in borylation reactions. Specifically, it can be employed for the borylation of benzylic C-H bonds in alkylbenzenes. These reactions occur in the presence of a palladium catalyst, resulting in the formation of pinacol benzyl boronate .

- Application : The compound is also useful in hydroboration reactions. It can react with alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts. Hydroboration is a valuable method for introducing boron-containing functional groups into organic molecules .

- Application : Researchers employ Ethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate in Suzuki-Miyaura cross-coupling reactions. These reactions allow the synthesis of complex organic compounds by coupling aryl or vinyl boronic acids with aryl or vinyl halides. The compound serves as a boron-containing reagent in this context .

- Application : Ethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate participates in transesterification reactions. These reactions involve the exchange of ester groups between different molecules. Researchers use this compound as a reagent to achieve specific transformations in organic synthesis .

- Application : The compound’s unique boron-containing structure makes it valuable in drug discovery. Researchers explore its potential as a scaffold for designing novel compounds with biological activity. For example, it has been investigated as a potential JAK2 inhibitor for myeloproliferative disorders therapy .

- Application : Ethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate serves as an intermediate in the synthesis of various organic molecules. Its versatility allows it to play a crucial role in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Borylation Reactions

Hydroboration

Suzuki-Miyaura Cross-Coupling

Transesterification Reactions

Drug Discovery and Medicinal Chemistry

Chemical Intermediates

作用机制

Mode of Action

It is known that boronic acids and their derivatives, such as this compound, are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . They can form boronate complexes with diols in biological systems, potentially interfering with the function of biomolecules .

Biochemical Pathways

The compound may participate in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It may also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . The downstream effects of these reactions on biochemical pathways are currently unknown.

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion rates remain to be determined .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of research data .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a sealed container in a dry environment at 2-8°C . The presence of moisture or oxygen might affect the stability of the compound . Furthermore, the compound’s activity might be affected by the pH, temperature, and ionic strength of the biological medium in which it is dissolved.

属性

IUPAC Name |

ethyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO4/c1-6-19-13(18)17-12-9-7-11(8-10-12)16-20-14(2,3)15(4,5)21-16/h7-10H,6H2,1-5H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXRTEFERUPPHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(2-cyano-4,5-dimethoxyanilino)carbothioyl]amino}-N,N-dimethylbenzenesulfonamide](/img/structure/B2486360.png)

![2-(benzo[d]isoxazol-3-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2486363.png)

![N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2486370.png)

![N-(4-bromophenyl)-2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B2486372.png)

![2-Methyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2486375.png)

![8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/no-structure.png)

![(6-(cyclopentyloxy)pyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2486379.png)

![Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]piperidine-1-carboxylate](/img/structure/B2486381.png)

![3-(3-chlorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2486383.png)